5-amino-1-(5-bromo-2-methoxybenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-(5-bromo-2-methoxybenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by:
- A 5-amino-1,2,3-triazole-4-carboxamide core.
- A 5-bromo-2-methoxybenzyl substituent at the N1 position, which introduces steric bulk and electron-withdrawing properties.
Properties
IUPAC Name |
5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O3/c1-24-13-5-4-11(17)7-10(13)9-22-15(18)14(20-21-22)16(23)19-8-12-3-2-6-25-12/h2-7H,8-9,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGMHWLFJOPSSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-(5-bromo-2-methoxybenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₄H₁₄BrN₅O₃
- Molecular Weight : 366.20 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. Specifically, the compound under review has shown promising results in inhibiting the growth of cancer cells through several mechanisms:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in DNA synthesis and repair. For instance, compounds similar to this compound have been reported to inhibit thymidylate synthase (TS), an essential enzyme for DNA replication .
-
Case Studies :
- In a study involving a series of triazole derivatives, one compound exhibited an IC₅₀ value of 1.1 μM against MCF-7 breast cancer cells, indicating strong antiproliferative activity .
- Another study highlighted that derivatives with similar structures showed IC₅₀ values ranging from 1.95 to 4.24 μM against various cancer cell lines, outperforming standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated:
- Inhibition of Pathogens : Compounds with triazole structures have demonstrated antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Research Findings :
Data Summary
| Biological Activity | Target Cell Line/Pathogen | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 1.1 | TS Inhibition |
| Anticancer | HCT-116 | 2.6 | TS Inhibition |
| Antimicrobial | E. coli | <10 | Cell Wall Disruption |
| Antimicrobial | S. aureus | <10 | Metabolic Interference |
Comparison with Similar Compounds
Structural and Functional Analogues
The 5-amino-1,2,3-triazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of key analogs:
Physicochemical and Pharmacokinetic Properties
The 5-bromo-2-methoxybenzyl and furan-2-ylmethyl groups in the target compound differentiate it from analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
